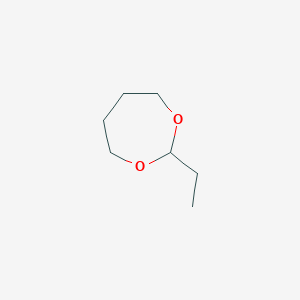
1,3-Dioxepane, 2-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxepane, 2-ethyl- is a heterocyclic organic compound with the molecular formula C7H14O2 It belongs to the family of dioxepanes, which are seven-membered ring compounds containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 2-ethyl- can be synthesized through cationic polymerization of 1,3-dioxepane in solution or in bulk at temperatures typically lower than 25°C. Initiators such as Lewis acids and oxonium salts are commonly used in this process .
Industrial Production Methods: The industrial production of 1,3-dioxepane, 2-ethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions: 1,3-Dioxepane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
1,3-Dioxepane, 2-ethyl- has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: The compound’s derivatives are explored for their biological activity and potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its biocompatibility and degradability.
作用機序
The mechanism of action of 1,3-Dioxepane, 2-ethyl- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis in acidic conditions, leading to the formation of smaller molecules that can interact with biological systems. The specific pathways and targets depend on the compound’s structure and the conditions under which it is used .
類似化合物との比較
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
- 1,3-Dioxane
Comparison: 1,3-Dioxepane, 2-ethyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) counterparts.
特性
CAS番号 |
57626-93-4 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
2-ethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-2-7-8-5-3-4-6-9-7/h7H,2-6H2,1H3 |
InChIキー |
NMDKWXKURHHQBW-UHFFFAOYSA-N |
正規SMILES |
CCC1OCCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
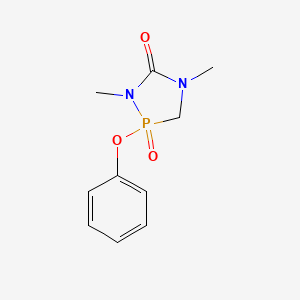
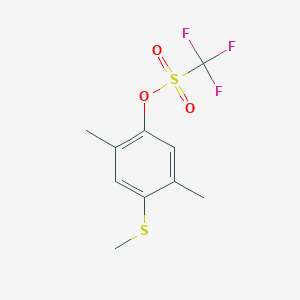
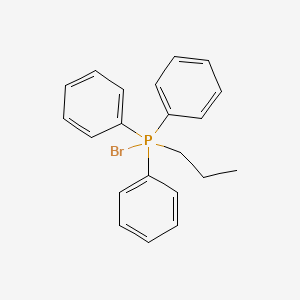

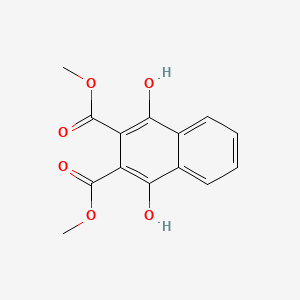
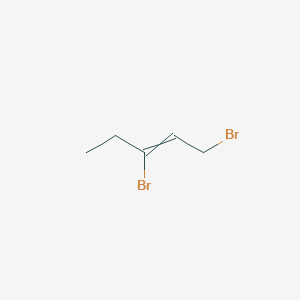
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)

